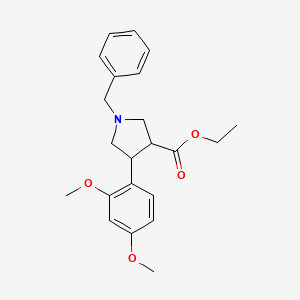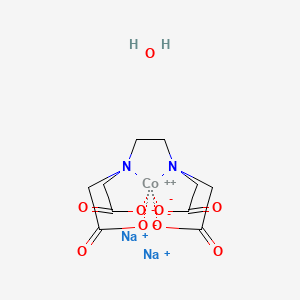
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is a coordination compound that includes ethylenediaminetetraacetic acid (EDTA), disodium salt, and cobalt. This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to bind metal ions and inhibit their activity.
准备方法
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is synthesized by reacting ethylenediaminetetraacetic acid with cobalt salts in the presence of disodium ions. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of cobalt chloride or cobalt nitrate. Disodium carbonate is then added to the solution to form the disodium salt of the complex. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with pH control systems. The reactants are mixed in precise proportions, and the reaction is monitored to maintain the optimal pH and temperature. The resulting product is then purified through filtration and crystallization processes to obtain the final compound in its hydrated form.
化学反应分析
Types of Reactions
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate undergoes various chemical reactions, including:
Chelation: The compound forms stable complexes with metal ions, effectively sequestering them.
Substitution: The cobalt ion in the complex can be substituted with other metal ions under specific conditions.
Redox Reactions: The cobalt ion can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Chelation: Typically involves metal ions such as calcium, magnesium, and iron in aqueous solutions.
Substitution: Requires the presence of competing metal ions and appropriate ligands.
Redox Reactions: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Chelation: Forms stable metal-EDTA complexes.
Substitution: Results in the formation of new metal-EDTA complexes with different metal ions.
Redox Reactions: Produces oxidized or reduced forms of the cobalt-EDTA complex.
科学研究应用
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal ion interactions and to stabilize metal ions in solution.
Biology: Employed in enzyme inhibition studies, particularly for metalloproteases that require metal ions for activity.
Medicine: Utilized in chelation therapy to remove heavy metals from the body and in diagnostic assays as an anticoagulant.
Industry: Applied in water treatment to sequester metal ions, in the textile industry to prevent metal ion impurities from affecting dyeing processes, and in the paper industry to inhibit metal-catalyzed degradation of hydrogen peroxide.
作用机制
The primary mechanism of action of ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is its ability to chelate metal ions. The ethylenediaminetetraacetic acid moiety binds to metal ions through its carboxylate and amine groups, forming a stable octahedral complex. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this inhibition of metal ion activity can lead to the deactivation of metalloproteases and other metal-dependent enzymes.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that forms stable complexes with metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties but with an additional amine group, providing higher chelation capacity.
Nitrilotriacetic acid (NTA): A chelating agent with a lower chelation capacity compared to ethylenediaminetetraacetic acid but still effective in binding metal ions.
Uniqueness
Ethylenediaminetetraaceticaciddisodiumcobaltsalthydrate is unique due to the presence of cobalt in its structure, which imparts specific redox properties and enhances its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where both chelation and redox activity are required.
属性
分子式 |
C10H14CoN2Na2O9 |
|---|---|
分子量 |
411.14 g/mol |
IUPAC 名称 |
disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);hydrate |
InChI |
InChI=1S/C10H16N2O8.Co.2Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;+2;2*+1;/p-4 |
InChI 键 |
PYPIGOKCCFIGCL-UHFFFAOYSA-J |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)
![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)
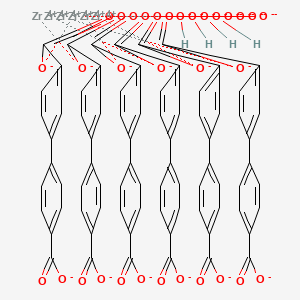
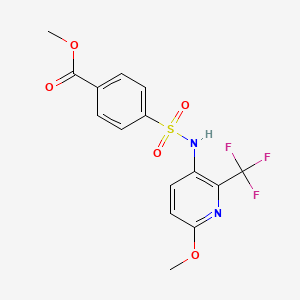
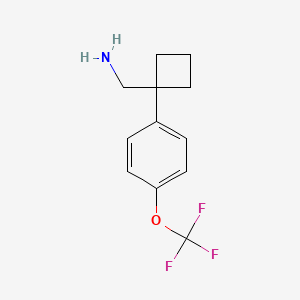
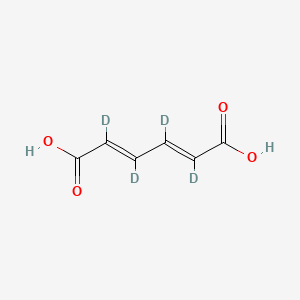
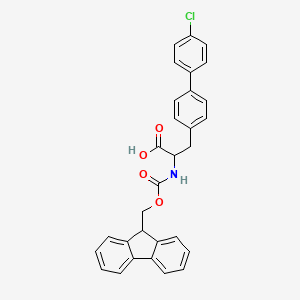
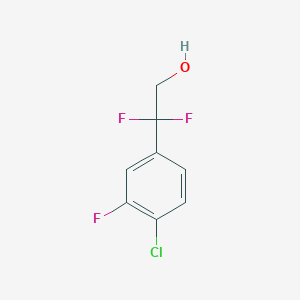
![[3,4,6,11-Tetraacetyloxy-2,8-dihydroxy-13-(hydroxymethyl)-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12302348.png)
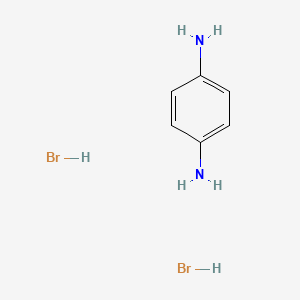
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
